molecular formula C17H18N2O6 B2510871 Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate CAS No. 1428352-21-9

Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2510871
CAS RN: 1428352-21-9
M. Wt: 346.339
InChI Key: KVIWZSHRHBFAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains a furan ring, which is a five-membered aromatic heterocycle with one oxygen atom . Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . The compound also contains an amide group (CONH2), which is a common functional group in biochemistry and drug design due to its involvement in peptide bonds.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate:

Anticancer Research

Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate has shown potential in anticancer research due to its structural similarity to compounds known for their anticancer properties. The presence of the furan ring and benzoate moiety can interact with cellular targets to inhibit cancer cell proliferation . This compound could be used to develop new chemotherapeutic agents that target specific cancer pathways.

Antimicrobial Studies

This compound’s unique structure makes it a candidate for antimicrobial research. The furan ring is known for its antimicrobial properties, and incorporating it into larger molecules can enhance its effectiveness . Researchers can explore its potential against various bacterial and fungal strains, aiming to develop new antibiotics or antifungal agents.

Enzyme Inhibition

Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate can be studied for its enzyme inhibition capabilities. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity . This application is crucial in drug development, where enzyme inhibitors are used to treat diseases like hypertension, diabetes, and more.

Bioremediation

The compound’s benzoate group can be utilized in bioremediation research. Benzoates are known to be degraded by certain bacteria, making this compound a potential candidate for studying microbial degradation pathways . This research can lead to the development of new methods for cleaning up environmental pollutants.

Material Science

In material science, Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate can be explored for its polymerization properties. The compound can be used to create new polymers with unique properties, such as enhanced strength, flexibility, or thermal stability . These polymers can have applications in various industries, including automotive, aerospace, and electronics.

Catalysis

The compound’s structure makes it a candidate for catalytic studies. It can be used as a ligand in the formation of metal complexes, which can then be tested for their catalytic activity in various chemical reactions . This research can lead to the development of new catalysts that are more efficient and selective.

Pharmacokinetics

Researchers can study the pharmacokinetics of Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate to understand its absorption, distribution, metabolism, and excretion (ADME) properties . This information is crucial for drug development, as it helps determine the compound’s suitability as a therapeutic agent.

Neuroprotective Agents

The compound can be investigated for its potential neuroprotective effects. The furan ring and benzoate group have been associated with neuroprotective properties, which can help in developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s . Research in this area can lead to new therapeutic strategies to protect neurons from damage.

These applications highlight the versatility and potential of Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate in various scientific research fields.

Synthesis of polysubstituted furan-3(4)-carboxylates (microreview)

Future Directions

Furan derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, the study and development of furan derivatives, including potentially this compound, could be a promising area of future research.

properties

IUPAC Name

methyl 4-[[2-[[3-(furan-3-yl)-3-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-24-17(23)11-2-4-13(5-3-11)19-16(22)15(21)18-8-6-14(20)12-7-9-25-10-12/h2-5,7,9-10,14,20H,6,8H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIWZSHRHBFAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.